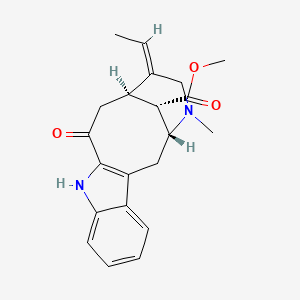

3-Oxovobasan-17-oic acid, methyl ester

Descripción

Contextualization within the Monoterpene Indole (B1671886) Alkaloid Family

Monoterpene indole alkaloids are a major class of specialized metabolites found predominantly in flowering plants of the Apocynaceae, Loganiaceae, and Rubiaceae families. Their defining structural feature is the combination of an indole moiety, derived from the amino acid tryptophan, and a C9 or C10 monoterpene unit, which originates from secologanin (B1681713). The biosynthesis of nearly all MIAs proceeds through a common intermediate, strictosidine (B192452), which is formed by the condensation of tryptamine (B22526) and secologanin.

From strictosidine, a cascade of enzymatic reactions leads to a remarkable diversity of skeletal types. These are broadly categorized into three main classes based on the rearrangement of the monoterpene portion: the Corynanthe, Iboga, and Aspidosperma types. The vobasan (B1242628) alkaloids, to which 3-Oxovobasan-17-oic acid, methyl ester belongs, are considered a subgroup within this classification, often associated with the Corynanthe-type lineage. The vobasan skeleton is characterized by a specific bridged ring system, which distinguishes it from the other main MIA frameworks. Vobasan-type alkaloids can also serve as monomeric units in the formation of more complex bisindole alkaloids, where they are often linked to an iboga-type alkaloid.

Historical Perspectives on Research into Vobasan Alkaloids and Related Structures

The history of vobasan alkaloids is intrinsically linked to the phytochemical exploration of plants from the genus Voacanga, particularly Voacanga africana, a tree native to tropical Africa. While the plant was formally named by botanist Otto Stapf in 1894, its chemical potential remained largely unexplored until the mid-20th century. ontosight.ai A pivotal moment in the study of Voacanga alkaloids occurred in 1955, when French chemists Maurice Marie-Janot and Robert Goutarel successfully extracted and patented several alkaloids from the plant, recognizing their potential for treating cardiovascular conditions. ontosight.aienvironmentandsociety.org

This pioneering work opened the door for more detailed investigations into the plant's chemical constituents. In 1959, the vobasan alkaloid, vobasine (B1212131), was first reported by Renner after its isolation from Voacanga africana. researchgate.net Subsequent research on Voacanga and related genera like Tabernaemontana led to the isolation and structural elucidation of a growing number of vobasan-type alkaloids, including perivine (B192073) (the 4-demethyl analogue of the title compound). chemeo.com These early studies, relying on classical methods of isolation and spectroscopic analysis, laid the foundation for understanding the chemical diversity and biosynthetic relationships within this specific alkaloid subgroup. The research highlighted that vobasine and its relatives were key components of the alkaloidal profile of these medicinally important plants. psu.edu

Significance of this compound as a Research Target in Organic and Bioorganic Chemistry

While many vobasan alkaloids have been studied for their biological activity, the significance of this compound in the scientific literature is primarily as a synthetic intermediate or a reference compound in phytochemical analysis. Its structural features, including the ketone at the 3-position and the methyl ester at the 17-position, make it a valuable precursor for the synthesis of other, more complex vobasan derivatives.

In bioorganic chemistry, this compound can serve as a standard for the identification and quantification of related alkaloids in plant extracts. The isolation of various vobasan and iboga alkaloids, such as vobasine, voacangine (B1217894), and epi-ibogaine, from Voacanga africana underscores the importance of having well-characterized standards for accurate phytochemical analysis. nist.gov The study of the biosynthesis of vobasan alkaloids, tracing their origin from precursors like perivine, further highlights the importance of having access to these specific molecules to probe enzymatic transformations and metabolic pathways. researchgate.net

Compound Data

| Property | Value | Source |

| Compound Name | Perivine (4-demethyl-3-oxovobasan-17-oic acid methyl ester) | nist.govchemdad.com |

| CAS Number | 2673-40-7 | nist.govchemdad.com |

| Molecular Formula | C₂₀H₂₂N₂O₃ | nist.govchemdad.com |

| Molecular Weight | 338.4 g/mol | nist.govchemdad.com |

| Melting Point | 180-181 °C | chemdad.com |

| Optical Rotation | [α]D²⁶ = -121.4° (in chloroform) | chemdad.com |

| pKa | 7.5 (in 66% DMF at 25°C) | chemdad.com |

Propiedades

Fórmula molecular |

C21H24N2O3 |

|---|---|

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

methyl (1R,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3/b12-4-/t14-,17+,19-/m0/s1 |

Clave InChI |

TYPMTMPLTVSOBU-WGRGEXIDSA-N |

SMILES isomérico |

C/C=C\1/CN([C@@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C |

SMILES canónico |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

Sinónimos |

vobasine vobasine hydrochloride vobasine monohydrochloride |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies of 3 Oxovobasan 17 Oic Acid, Methyl Ester

Botanical Sources and Geographic Distribution of Producing Organisms

Alkaloids of the 3-oxovobasan-17-oic acid, methyl ester type are predominantly found within the Apocynaceae plant family, which has a pan-tropical distribution. wikipedia.org These compounds have been isolated from the leaves, stems, and root bark of various shrubs and small trees. The specific alkaloid present, whether vobasine (B1212131) or perivine (B192073), can vary between species and even different parts of the same plant.

Key botanical sources include plants from the Voacanga, Tabernaemontana, Catharanthus, and Vinca (B1221190) genera. For instance, vobasine is a significant constituent in Voacanga africana, a plant widely cultivated in Africa, and serves as a precursor for the semi-synthesis of other valuable alkaloids. nih.govacs.org Perivine is notably isolated from Vinca minor, commonly known as the lesser periwinkle. biosynth.com The Madagascar periwinkle, Catharanthus roseus, is another well-documented source of these alkaloids. alfachemic.comnih.gov Research on Tabernaemontana elegans has shown a high accumulation of vobasine in its leaves. nih.gov

The following table summarizes the primary botanical sources and their geographical locations.

| Botanical Source | Compound(s) Found | Plant Part(s) | Geographic Distribution |

| Voacanga africana | Vobasine, Voacamine | Root and Stem Bark | Africa nih.govacs.orgnih.gov |

| Tabernaemontana elegans | Vobasine | Leaves | Not Specified in Results |

| Tabernaemontana Species | Vobasine and related alkaloids | Twigs and Leaves | Pan-tropical wikipedia.orgnih.govnih.gov |

| Catharanthus roseus | Perivine, Vobasine | Herbs, Leaves | Madagascar, Pan-tropical alfachemic.comnih.gov |

| Vinca minor | Perivine | Not Specified in Results | Not Specified in Results biosynth.com |

| Kopsia Species (K. officinalis, K. arborea) | Perivine | Not Specified in Results | Not Specified in Results nih.gov |

This table is generated based on the provided search results. The specific distribution and plant parts for some species were not detailed in the available information.

Optimized Extraction and Fractionation Techniques for Enrichment

The initial step in isolating this compound and related alkaloids involves extraction from the plant matrix, followed by fractionation to enrich the target compounds. The choice of method depends on the specific plant material and the chemical properties of the alkaloids.

Extraction Strategies:

Maceration with Organic Solvents: A common technique involves the prolonged soaking of powdered plant material in a solvent like methanol (B129727). For example, powdered Voacanga africana (2 kg) can be macerated in methanol (5 L) for several days to extract the alkaloids.

Direct Solvent-Solid Extraction: This method avoids complex acid-base liquid-liquid partitioning. An optimized procedure for Voacanga africana root bark involves direct extraction with acetone (B3395972) in the presence of a mild base like sodium bicarbonate (NaHCO₃) to neutralize acidic components and improve alkaloid recovery. nih.govacs.org

Traditional Acid/Base Extraction: This classic method exploits the basic nature of alkaloids. The plant material is first treated with an acidic solution to protonate the alkaloids, making them water-soluble. The aqueous extract is then basified, and the free-base alkaloids are extracted into an immiscible organic solvent like methylene (B1212753) chloride. acs.org

Fractionation for Enrichment:

Following initial extraction, the crude extract, which is a complex mixture of compounds, undergoes fractionation. A widely used method is solvent partitioning. For instance, a methanol extract can be dissolved in hot water and then partitioned against a solvent like methylene chloride. This separates compounds based on their differential solubility in the two immiscible liquid phases, concentrating the alkaloids in the organic phase.

The table below outlines various extraction protocols used for vobasane-type alkaloids.

| Extraction Technique | Plant Source | Solvent System | Key Findings |

| Direct Acetone-Based Extraction | Voacanga africana Root Bark | Acetone, NaHCO₃ | Yielded approximately 0.8-0.9% voacangine (B1217894) (a related alkaloid) and significant amounts of iboga-vobasine dimers. nih.govacs.org |

| Maceration and Solvent Partitioning | Voacanga africana Stem Bark | Methanol for extraction, followed by partitioning between an aqueous solution and methylene chloride. | Successfully isolated voacangine and voacamine. |

| Acid/Base Extraction | Voacanga africana Root Bark | Not specified in detail, but mentioned as a traditional alternative. | Yields were comparable to direct organic solvent extraction for key alkaloids. acs.org |

This table is generated based on the provided search results.

Advanced Chromatographic Approaches for Isolation and Purification

After enrichment, advanced chromatographic techniques are essential for the final isolation and purification of individual alkaloids like vobasine and perivine from the complex alkaloidal fraction.

Column Chromatography (CC):

A fundamental preparative technique used for separating compounds from a mixture. researchgate.net For alkaloid isolation, silica (B1680970) gel is a commonly used stationary phase. The crude or fractionated extract is loaded onto the column, and a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds. nih.gov The separation is based on the differential adsorption of the compounds to the silica gel. researchgate.net

Preparative Thin-Layer Chromatography (TLC):

TLC is another adsorption-based chromatographic method that can be scaled up for preparative purposes to purify small quantities of compounds. researchgate.netresearchgate.net The stationary phase, such as silica gel, is coated on a glass or aluminum plate. The mixture is applied as a band, and the plate is developed in a chamber with a suitable mobile phase. The separated compound bands can then be scraped off the plate and the compound extracted from the adsorbent.

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

HPLC offers higher resolution and efficiency compared to standard column chromatography. researchgate.netoup.com For the separation of indole (B1671886) alkaloids, reversed-phase columns (e.g., C18) are frequently employed. nih.gov

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile (B52724). The retention of alkaloids can be significantly influenced by the pH of the buffer and the solvent ratio. For a range of indole alkaloids, a mobile phase of pH 7.5 phosphate buffer-methanol (30:70) has been shown to provide good separation on a C18 column. nih.gov

Detection: A photodiode array (DAD) or UV detector is commonly used for monitoring the elution of the alkaloids. oup.comnih.gov

High-Performance Countercurrent Chromatography (HPCCC):

HPCCC is an all-liquid phase separation technique that eliminates the solid stationary phase, thereby avoiding irreversible adsorption of the sample. nih.gov This method relies on the partitioning of compounds between two immiscible liquid phases. It has been successfully used for the separation of indole alkaloids from Catharanthus roseus extracts. The pH-zone refinement technique, a variation of CCC, is particularly powerful for separating alkaloids based on their specific pKa values. nih.gov

The following table summarizes various chromatographic conditions used for the purification of indole alkaloids.

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Application |

| Column Chromatography | Silica Gel | Gradient of Hexane and Ethyl Acetate | Fractionation of crude methanol extract of Voacanga africana. nih.gov |

| HPLC | µ-Bondapak C18 | 0.02 mol/L KH₂PO₄-Methanol at various pH and ratios. | Separation of 16 different indole alkaloids. nih.gov |

| HPCCC | Liquid-Liquid System | Biphasic solvent systems (specifics not detailed). | Fractionation of indole alkaloids from a fortified crude extract of Catharanthus roseus. nih.gov |

This table is generated based on the provided search results.

Elucidation of the Biosynthetic Pathway of 3 Oxovobasan 17 Oic Acid, Methyl Ester

Identification of Precursors and Intermediates

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including 3-Oxovobasan-17-oic acid, methyl ester, originates from the condensation of two primary metabolic building blocks: tryptamine (B22526) and the monoterpenoid secologanin (B1681713). Tryptamine is derived from the amino acid tryptophan, while secologanin is produced via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

The pivotal and universal precursor for the vast array of indole alkaloids is strictosidine (B192452) . nih.govresearchgate.net Its formation is catalyzed by the enzyme strictosidine synthase, which facilitates a Pictet-Spengler reaction between tryptamine and secologanin. researchgate.netnih.govcjnmcpu.com This crucial step establishes the foundational carbon-nitrogen framework and the specific stereochemistry at the C-3 position, which is predominantly in the 3α(S) configuration. nih.govnih.gov

Following the formation of strictosidine, a series of complex rearrangements and cyclizations occur, leading to various alkaloid skeletons. For the vobasan-type alkaloids, the pathway proceeds through several intermediates. While the exact linear sequence leading to this compound is not definitively established, it is understood to diverge from the pathways of other major MIAs.

A key branching point in the biosynthesis of aspidosperma-type alkaloids, which includes the vobasan (B1242628) skeleton, involves the formation of vincadifformine (B1218849) and tabersonine (B1681870) . nih.govsci-hub.se It is proposed that a common reactive intermediate gives rise to these distinct enantiomeric scaffolds. nih.gov Tabersonine, in particular, serves as a crucial hub for the biosynthesis of numerous downstream alkaloids. researchgate.netnih.gov Given the structural similarity, it is highly probable that the biosynthesis of this compound proceeds through a vobasan-type monomer derived from intermediates such as vincadifformine or a closely related compound. The presence of the vobasan skeleton is the defining feature that links this compound to this specific branch of MIA biosynthesis.

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Compound Name | Role in Biosynthesis |

| Tryptamine | Primary precursor, provides the indole moiety |

| Secologanin | Primary precursor, provides the monoterpenoid moiety |

| Strictosidine | Universal precursor for monoterpenoid indole alkaloids |

| Vobasan-type monomers | Immediate precursors to this compound |

| Vincadifformine | A key intermediate in the aspidosperma alkaloid pathway |

| Tabersonine | A central branch-point intermediate in MIA biosynthesis |

Enzymatic Transformations and Catalytic Mechanisms Involved

The transformation of early precursors into the final structure of this compound involves a variety of enzymatic reactions. These transformations are responsible for the functionalization and decoration of the basic vobasan skeleton.

Oxidation: A critical step in the formation of this compound is the oxidation of the C-3 position to an oxo group. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases (CYPs) , a large family of enzymes known for their role in the diversification of secondary metabolites. sci-hub.se For instance, in the biosynthesis of the related alkaloid vindoline (B23647) from tabersonine, a cytochrome P450 enzyme, tabersonine 3-oxygenase (T3O), is involved in the oxidation at the C-3 position. nih.gov It is highly likely that a specific CYP enzyme is responsible for the 3-oxo functionalization of a vobasan precursor.

Methylation: The final step in the biosynthesis of this compound is the methylation of the carboxylic acid at the C-17 position. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. OMTs are known to play a crucial role in the biosynthesis of various alkaloids by modifying hydroxyl and carboxyl groups, thereby altering the molecule's properties. nih.govnih.gov The characterization of specific OMTs in the biosynthesis of other alkaloids, such as those in Coptis japonica and Nelumbo nucifera, highlights their importance in the final tailoring steps of alkaloid production. nih.govnih.gov

Reduction: While the final product features an oxo group, the biosynthetic pathway of related alkaloids often involves reduction steps. For example, the formation of 3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122) from tabersonine requires both an oxygenase and a reductase. nih.gov It is plausible that reduction reactions occur at various stages in the formation of the vobasan skeleton before the final oxidation at C-3.

Cyclization: The formation of the intricate pentacyclic vobasan skeleton from the initial precursor, strictosidine, involves a series of complex cyclization reactions. These are often spontaneous or enzyme-catalyzed rearrangements following the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) . nih.gov The resulting reactive aglycone can then undergo intramolecular cyclizations to form the characteristic ring systems of different alkaloid types.

Table 2: Key Enzymatic Reactions in the Biosynthesis of this compound

| Reaction Type | Enzyme Class (Example) | Function |

| Oxidation | Cytochrome P450 Monooxygenases (CYPs) | Introduction of the oxo group at C-3 |

| Methylation | O-Methyltransferases (OMTs) | Esterification of the C-17 carboxylic acid |

| Reduction | Reductases | Modifications during the formation of the vobasan skeleton |

| Cyclization | Strictosidine β-D-glucosidase (SGD) and subsequent enzymes | Formation of the vobasan ring system from strictosidine |

Stereochemical Aspects of Biosynthesis

The stereochemistry of monoterpenoid indole alkaloids is established early in the biosynthetic pathway and is critical for their biological activity. The initial stereocenter is set during the formation of strictosidine , which has a 3α(S) configuration. nih.govnih.gov This specific stereoisomer is the universal precursor for the vast majority of monoterpenoid indole alkaloids.

The subsequent enzymatic transformations that lead to the vobasan skeleton are also highly stereospecific. The formation of distinct enantiomers, such as (+)-vincadifformine and (-)-tabersonine, from a common intermediate highlights the precise control exerted by the biosynthetic enzymes. nih.gov This stereochemical divergence is crucial as it directs the biosynthetic flux towards different classes of alkaloids.

While the specific stereochemistry of all chiral centers in this compound has not been explicitly detailed in the context of its biosynthesis, it is determined by the stereospecificity of the enzymes involved in the cyclization and modification of the vobasan scaffold. The inherent chirality of the precursor molecules and the facial selectivity of the enzymes ensure the formation of a single, well-defined stereoisomer.

Genetic and Molecular Biology of Biosynthetic Enzymes in Producing Organisms

The enzymes responsible for the biosynthesis of monoterpenoid indole alkaloids are encoded by genes that are often organized into biosynthetic gene clusters (BGCs) . In the model medicinal plant Catharanthus roseus, which produces a wide array of MIAs, several genes of the pathway have been identified and found to be clustered on the chromosomes. researchgate.net

The expression of these biosynthetic genes is tightly regulated by a network of transcription factors. In C. roseus, the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) transcription factors play a key role in regulating the expression of several genes in the MIA pathway. acs.org For example, ORCA3 has been shown to upregulate the expression of genes such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR). acs.org

While the specific gene cluster for this compound has not been identified, it is highly probable that the genes encoding the necessary enzymes, such as the specific cytochrome P450 and O-methyltransferase, are located within a BGC in the producing organism. The identification and characterization of such a cluster would provide a complete genetic blueprint for the biosynthesis of this compound. The study of the molecular genetics of these pathways is crucial for understanding the regulation of alkaloid production and for potential biotechnological applications. sci-hub.se

In Vitro Reconstitution and Engineered Biosynthesis of Key Steps

The elucidation of biosynthetic pathways is often complemented by the in vitro reconstitution of specific enzymatic steps and the engineered biosynthesis of key intermediates or final products in heterologous hosts. While there are no specific reports on the in vitro reconstitution of the entire biosynthetic pathway of this compound, the principles have been successfully applied to related alkaloids.

For instance, the seven-step pathway from tabersonine to vindoline has been successfully engineered in yeast, demonstrating the feasibility of producing complex MIAs in a microbial host. nih.gov This approach involves expressing the plant-derived biosynthetic genes in a suitable microorganism, which can then be used as a platform for the production of valuable compounds.

Similarly, key enzymes of the MIA pathway, such as strictosidine synthase , have been expressed and characterized in vitro, allowing for the enzymatic synthesis of strictosidine and its analogs. researchgate.netfrontiersin.org Such in vitro systems are invaluable for studying the mechanism and substrate specificity of individual enzymes.

The future application of these techniques to the biosynthesis of this compound would involve the identification of the specific genes for the 3-oxidase and the C-17 methyltransferase, followed by their expression and characterization. This could ultimately lead to the development of a heterologous production system for this and other related vobasan alkaloids.

Synthetic Strategies Towards 3 Oxovobasan 17 Oic Acid, Methyl Ester and Its Analogs

Total Synthesis Approaches to the Vobasan (B1242628) Skeleton

The total synthesis of the vobasan skeleton, the core of 3-Oxovobasan-17-oic acid, methyl ester, is a complex undertaking that has been addressed through various innovative approaches. These strategies often focus on the efficient construction of the characteristic polycyclic ring system. A key challenge is establishing the correct stereochemistry at multiple centers.

One of the prominent strategies involves a collective synthesis approach, wherein a common intermediate is used to access a range of structurally related alkaloids. For instance, the MacMillan group has demonstrated the power of organocascade catalysis to build a complex tetracyclic core structure. oup.comnih.gov This core can then be elaborated into various alkaloid families, including the Aspidosperma and Kopsia alkaloids, which share structural motifs with the vobasan class. nih.gov This approach highlights the efficiency of cascade reactions in rapidly building molecular complexity from simpler starting materials.

Another significant challenge in the total synthesis of such complex skeletons is the construction of quaternary stereocenters. The intramolecular Mizoroki-Heck reaction has proven to be a powerful tool for this purpose, enabling the formation of small and medium-sized heterocycles. chim.it By controlling the β-hydride elimination step, chemists can generate tertiary and quaternary stereocenters with high diastereoselectivity, a crucial feature for constructing the vobasan framework. chim.it

Studies toward the synthesis of similarly complex natural product skeletons, such as spiroaspertrione A, have also yielded valuable strategies. For example, the construction of a unique spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] carbocyclic skeleton has been explored, which, while different, presents analogous challenges in ring strain and rigidity. nih.gov The development of methods like intramolecular enol oxidative coupling for such systems provides insights that can be applied to other challenging polycyclic frameworks. nih.gov

| Synthetic Strategy | Key Reactions | Core Structure Targeted | Reference |

| Organocascade Catalysis | Diels-Alder / β-elimination / Amine Conjugate Addition | Common Tetracyclic Intermediate for Strychnos, Aspidosperma, Kopsia Alkaloids | nih.gov |

| Intramolecular Mizoroki-Heck | Diastereoselective Heck Reaction | Polycyclic Diterpenes, Lysergic Acid | chim.it |

| Intramolecular Enol Oxidative Coupling | Oxidative Coupling | Spiro[bicyclo[3.2.2]nonane] System | nih.gov |

Semi-Synthesis and Late-Stage Functionalization from Natural Precursors

Given the complexity of total synthesis, an alternative and often more practical approach is the semi-synthesis of analogs from readily available natural precursors. Monoterpene indole (B1671886) alkaloids are a large family of natural products, and compounds like dregamine can be isolated in significant quantities from plants such as Tabernaemontana elegans. nih.gov

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and natural product synthesis. nih.gov It allows for the modification of complex molecules at a late stage of a synthetic sequence, enabling the rapid generation of diverse analogs without resorting to de novo synthesis. nih.gov This is particularly relevant for the vobasan skeleton, where the natural abundance of certain alkaloids provides a scaffold for chemical exploration.

Research has demonstrated the chemical transformation of the ketone function at the C-3 position of dregamine to yield a variety of azines and semicarbazones. nih.gov This manipulation of the carbonyl group, which is structurally analogous to the 3-oxo position in the target compound, highlights how natural precursors can be used to create new derivatives with potentially novel biological activities. nih.gov

Furthermore, dirhodium(II)-catalyzed intermolecular C-H insertion has been shown to be effective for the late-stage functionalization of complex alkaloids, even those containing nucleophilic tertiary amines. nih.gov This method demonstrates remarkable chemoselectivity and predictable regioselectivity, offering a powerful tool for installing synthetic handles on complex alkaloid scaffolds for further diversification. nih.gov Semi-synthesis from natural oleanolic and maslinic acids to create new esters has also been reported, showcasing a general principle of using natural products as starting materials for new chemical entities. nih.gov

Key Stereoselective Transformations in the Synthesis of the this compound Framework (e.g., Asymmetric Pictet-Spengler Reaction, Reductive Heck Reaction)

Controlling stereochemistry is paramount in the synthesis of complex alkaloids. Several key transformations have become indispensable for achieving high levels of stereoselectivity in the construction of the vobasan framework and related structures.

The Asymmetric Pictet-Spengler Reaction (PSR) is a cornerstone in the synthesis of indole alkaloids. mdpi.comnih.gov This reaction constructs the crucial tetrahydro-β-carboline core, which is a common motif in many MIAs. nih.gov The reaction involves the cyclization of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone. mdpi.com The development of asymmetric variants, using chiral catalysts or auxiliaries, has been instrumental in producing enantiomerically pure alkaloids. nih.govresearchgate.net Catalyst-controlled asymmetric Pictet-Spengler reactions have been used to create 1,1-disubstituted tetrahydro-β-carbolines in excellent yield and diastereoselectivity, which are key intermediates for more complex alkaloids. researchgate.net

The Reductive Heck Reaction is another powerful tool that has found significant application in natural product synthesis. researchgate.netsci-hub.se Unlike the standard Mizoroki-Heck reaction that forms a substituted alkene, the reductive version forges an alkyl-aryl linkage by intercepting the alkylpalladium(II) intermediate with a hydride source. nih.gov This reaction is highly valuable for creating C(sp²)-C(sp³) bonds and has been elegantly employed to access various natural products. sci-hub.se For instance, a nickel-catalyzed asymmetric reductive Heck reaction of aryl chlorides has been developed to afford substituted indolines in high enantioselectivity, a common structural unit in the vobasan family. researchgate.net

| Transformation | Purpose | Key Features | References |

| Asymmetric Pictet-Spengler Reaction | Construction of tetrahydro-β-carboline core | High enantioselectivity, catalyst-controlled | mdpi.comnih.govnih.govresearchgate.net |

| Reductive Heck Reaction | Formation of C(sp²)-C(sp³) bonds, cyclization | Access to substituted indolines, avoids β-hydride elimination | researchgate.netsci-hub.senih.gov |

Development of Novel Synthetic Methodologies for Related Monoterpene Indole Alkaloid Scaffolds

The intense interest in MIAs has spurred the development of novel synthetic methodologies applicable to a wide range of these alkaloids, including the vobasan class. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and efficient methods for its functionalization are highly sought after. organic-chemistry.org

Recent advances include one-pot, multi-component procedures for synthesizing substituted indoles. For example, a palladium-catalyzed domino indolization involving a Sonogashira coupling followed by aminopalladation and reductive elimination has been reported for the synthesis of 2,3-substituted indoles. organic-chemistry.org Modular syntheses of 2-substituted indoles via palladium-catalyzed intramolecular C-N coupling and intermolecular Suzuki-Miyaura C-C coupling have also been developed. organic-chemistry.org

The production of MIAs is inherently challenging, whether through plant extraction, which suffers from low yields, or total chemical synthesis, which is often plagued by difficulties in separating stereoisomers. nih.gov A novel approach involves the use of microbial cell factories. De novo biosynthesis of MIAs like serpentine (B99607) and alstonine (B1665729) has been demonstrated in baker's yeast (Saccharomyces cerevisiae), offering a biotechnological platform for producing both natural and new-to-nature halogenated MIAs. nih.gov This highlights a powerful intersection of synthetic biology and chemistry for accessing complex natural products.

Application of Organocatalysis and Transition Metal-Catalysis in Complex Alkaloid Synthesis

Modern synthetic chemistry relies heavily on catalysis to achieve efficiency, selectivity, and sustainability. Both organocatalysis and transition metal-catalysis have revolutionized the synthesis of complex alkaloids.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov It has become a powerful strategy for creating chiral molecules with high stereoselectivity. oup.com Organocascade catalysis, inspired by natural biosynthetic pathways, allows for the rapid construction of complex molecular scaffolds from simple starting materials in a single operation. nih.gov This has been applied to the asymmetric total syntheses of several complex indole alkaloids, demonstrating the broad utility of this approach. oup.comnih.gov The asymmetric Pictet-Spengler reaction is frequently achieved using organocatalysts, underscoring their importance in alkaloid synthesis. oup.com

Transition Metal-Catalysis offers a vast toolbox for forming and breaking chemical bonds with high precision. thieme-connect.comthieme-connect.com Metals like palladium, rhodium, gold, and nickel are frequently used to catalyze key steps in alkaloid synthesis. thieme-connect.comacs.orgnih.gov Palladium-catalyzed reactions, such as the Heck wikipedia.org, Suzuki, and Sonogashira couplings, are fundamental for constructing the carbon skeleton of many alkaloids. organic-chemistry.orgwikipedia.org Gold-catalyzed hydroamination and palladium-catalyzed cascade cyclizations have been used to construct the core structures of alkaloids like lysergic acid. thieme-connect.comthieme-connect.com The merger of electrochemistry with transition metal catalysis is an emerging field that allows for fine control over the redox states of the catalyst, enabling challenging transformations under mild conditions. acs.org

Chemical Reactivity and Derivatization of 3 Oxovobasan 17 Oic Acid, Methyl Ester

Regioselective and Stereoselective Functionalization

The complex three-dimensional architecture of 3-Oxovobasan-17-oic acid, methyl ester dictates the regioselectivity and stereoselectivity of its reactions. The molecule's inherent chirality and sterically hindered sites guide the approach of reagents to specific faces of the molecule.

Key reactive centers for functionalization include:

The Indole (B1671886) Ring: The indole nucleus is susceptible to electrophilic aromatic substitution. The electron-rich nature of the indole ring generally directs electrophiles to the C-10 and C-12 positions. However, the steric bulk of the rest of the alkaloid can influence this regioselectivity.

The α-Carbon to the Ketone (C-2): The protons on the carbon adjacent to the 3-oxo group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

The Tertiary Amine (N-4): The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic and basic, rendering it susceptible to reactions with electrophiles such as alkyl halides.

The stereochemical outcome of reactions is largely controlled by the existing stereocenters within the vobasan (B1242628) framework. Reagents will preferentially attack from the less sterically hindered face of the molecule, often leading to a high degree of stereoselectivity. For instance, reactions at the carbonyl group or the adjacent α-carbon are expected to proceed with a high level of diastereoselectivity due to the directing influence of the rest of the molecule. The stereoselective synthesis of related complex natural products often relies on leveraging such inherent stereocontrol. youtube.comnih.gov

Table 1: Potential Regioselective and Stereoselective Functionalization Reactions

| Reactive Site | Reaction Type | Potential Reagents | Expected Outcome |

|---|---|---|---|

| Indole Ring (C-10, C-12) | Electrophilic Aromatic Substitution | NBS, NIS, HNO₃/H₂SO₄ | Halogenated or nitrated derivatives |

| α-Carbon (C-2) | Enolate Alkylation | LDA, Alkyl halide | C-2 alkylated derivatives |

Oxidation and Reduction Reactions on the 3-Oxo and Ester Moieties

The ketone and ester functional groups are prime targets for oxidation and reduction reactions, which can significantly alter the compound's structure and properties.

Reduction Reactions: The 3-oxo group can be readily reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Sodium borohydride (B1222165) (NaBH₄): This mild reducing agent will selectively reduce the ketone to an alcohol, leaving the methyl ester group intact. The approach of the hydride will be dictated by steric hindrance, leading to the preferential formation of one diastereomer.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and will reduce both the ketone and the methyl ester. The ketone will be reduced to an alcohol, and the ester will be reduced to a primary alcohol.

Oxidation Reactions: While the 3-oxo and ester moieties are in relatively high oxidation states, other parts of the molecule are susceptible to oxidation.

Indole Ring: The indole nucleus can be oxidized under certain conditions, though this can sometimes lead to complex product mixtures or degradation.

Tertiary Amine: The tertiary amine at N-4 can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Table 2: Summary of Oxidation and Reduction Reactions

| Functional Group | Reaction | Reagent | Product |

|---|---|---|---|

| 3-Oxo | Reduction | NaBH₄ | 3-Hydroxyvobasan-17-oic acid, methyl ester |

| 3-Oxo and Methyl Ester | Reduction | LiAlH₄ | (3-Hydroxyvobasan-17-yl)methanol |

Hydrolysis and Transesterification of the Methyl Ester Group

The methyl ester at C-17 is a key functional handle for modification. It can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to produce different esters.

Hydrolysis:

Acid-Catalyzed Hydrolysis: Treatment with an aqueous acid (e.g., HCl or H₂SO₄) and heat will convert the methyl ester to the carboxylic acid, 3-Oxovobasan-17-oic acid.

Base-Catalyzed Hydrolysis (Saponification): Reaction with a base such as sodium hydroxide (B78521) (NaOH) in an alcohol/water mixture, followed by an acidic workup, will also yield the carboxylic acid. This method is often preferred due to its generally milder conditions and fewer side reactions.

The resulting carboxylic acid is a valuable intermediate that can be coupled with various amines or alcohols to form amides or other esters, respectively.

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting the compound with ethanol (B145695) and an acid catalyst would lead to the formation of 3-Oxovobasan-17-oic acid, ethyl ester. This allows for the introduction of a variety of ester groups, which can modulate the lipophilicity and other properties of the molecule.

Reactions Involving the Indole Nitrogen and other Heteroatoms

The vobasan skeleton contains two nitrogen atoms with distinct chemical environments and reactivities.

Indole Nitrogen (N-1): The indole nitrogen is part of an aromatic system, and its lone pair is delocalized, making it significantly less basic and nucleophilic than the other nitrogen atom. Reactions at this position typically require strong bases to deprotonate the nitrogen, followed by the addition of an electrophile. For example, treatment with sodium hydride (NaH) followed by an alkyl halide can lead to N-alkylation. However, competing reactions at other sites are possible. organic-chemistry.org

Tertiary Amine Nitrogen (N-4): This nitrogen is a typical tertiary amine and is the most basic and nucleophilic site in the molecule. It readily reacts with acids to form ammonium (B1175870) salts. It is also susceptible to alkylation with alkyl halides to form quaternary ammonium salts. This reactivity is a common feature among many alkaloids. nih.gov

Synthesis of Structurally Modified this compound Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is crucial for exploring its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. rsc.orgnih.gov

Potential modifications for SAR studies include:

Indole Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) onto the indole ring can probe the importance of electronic and steric factors in this region.

Modification of the 3-Oxo Group: Reduction to the corresponding alcohol (with both possible stereochemistries) or conversion to an oxime or other derivatives can assess the role of the carbonyl group.

Variation of the Ester Group: Hydrolysis to the carboxylic acid and subsequent formation of a library of amides and other esters can explore the impact of this functionality on activity and pharmacokinetic properties.

N-4 Derivatization: Alkylation or oxidation of the tertiary amine can provide insights into the role of this basic center.

These synthetic efforts, guided by the chemical principles outlined in the preceding sections, are essential for the development of new derivatives with potentially enhanced or novel biological profiles. mdpi.com

Table 3: Proposed Analogs for Structure-Activity Relationship (SAR) Studies

| Modification Site | Proposed Analog | Rationale for Synthesis |

|---|---|---|

| Indole Ring | 10-Bromo-3-oxovobasan-17-oic acid, methyl ester | Investigate the effect of an electron-withdrawing group on the indole ring. |

| 3-Oxo Group | 3-Hydroxyvobasan-17-oic acid, methyl ester | Determine the importance of the carbonyl group for biological activity. |

| C-17 Ester | 3-Oxovobasan-17-oic acid | Assess the role of the ester functionality and provide a precursor for amides. |

Preclinical Pharmacological and Mechanistic Investigations of 3 Oxovobasan 17 Oic Acid, Methyl Ester

In Vitro Receptor Binding and Enzyme Modulation Studies in Model Systems

Currently, there is no specific information available in the public domain regarding the in vitro receptor binding profile or enzyme modulation activities of 3-Oxovobasan-17-oic acid, methyl ester. Vobasan (B1242628) alkaloids are a class of monoterpenoid indole (B1671886) alkaloids, and while research exists on related compounds, direct studies on this specific ester are not presently published.

Cellular Pathway Interrogation in Cell-Based Assays

Detailed investigations into the cellular pathways modulated by this compound in cell-based assays have not been reported in the available scientific literature. While its precursor, vobasine (B1212131), has been noted for moderate antifungal and anticancer properties, specific data on the cellular mechanisms of the methyl ester derivative is not available. nih.gov

Mechanistic Studies in in vivo Animal Models (e.g., elucidation of anti-inflammatory pathways, neuroprotective mechanisms)

There are no published in vivo studies in animal models specifically investigating the mechanistic pathways of this compound. Consequently, information regarding its potential anti-inflammatory or neuroprotective mechanisms remains unelucidated.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Activity

While structure-activity relationship (SAR) studies have been conducted on various classes of alkaloids to understand how chemical structure influences biological activity, specific SAR studies detailing the molecular determinants of activity for this compound are not available. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov Research on related vobasine-type alkaloids suggests that modifications to the core structure can influence their biological effects. For instance, the Nβ-methylation of the precursor perivine (B192073) to form vobasine is a key structural change. nih.gov However, a detailed SAR analysis for the 3-oxo methyl ester derivative is not documented.

Elucidation of Specific Molecular Targets and Ligand-Receptor Interactions (e.g., protein interactions, enzymatic inhibition)

Specific molecular targets and ligand-receptor interactions for this compound have not been identified in the current body of scientific literature. While broader studies on indole alkaloids have identified various molecular targets, including proteins involved in cancer signaling pathways, this level of detail is not available for this compound. mdpi.com

Investigations into Metabolic Transformations in Preclinical Models (e.g., enzymatic metabolism, metabolite identification)

There are no specific studies on the metabolic transformations of this compound in preclinical models. The biosynthesis of related vobasan alkaloids involves enzymatic steps, such as methylation, but the specific metabolic fate of this compound after administration in a biological system has not been reported. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Oxovobasan 17 Oic Acid, Methyl Ester

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of vobasan-type alkaloids, providing precise mass measurements that allow for the unambiguous determination of the elemental composition.

Molecular Formula Confirmation: For 3-Oxovobasan-17-oic acid, methyl ester, HRMS is used to confirm its molecular formula, C₂₁H₂₄N₂O₃. The calculated monoisotopic mass for this compound is 352.1787 g/mol . nih.gov An experimentally determined mass value that aligns closely with this theoretical value (typically within a few parts per million, ppm) confirms the elemental composition. Similarly, for the related alkaloid perivine (B192073), the molecular formula C₂₀H₂₂N₂O₃ is confirmed by its exact mass of 338.4003 g/mol . nih.gov

Fragmentation Analysis: Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used to study the fragmentation pathways of these alkaloids. The fragmentation pattern provides a structural fingerprint, revealing key components of the molecule. While a detailed fragmentation spectrum for this compound is not widely published, the fragmentation of vobasan (B1242628) alkaloids generally follows predictable pathways based on their core structure, which includes an indole (B1671886) moiety, a ketone, an ester, and a tertiary amine.

Key fragmentation mechanisms for this class of compounds include:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the piperidine (B6355638) ring is prone to cleavage, a common fragmentation pathway for amines. libretexts.org

Cleavage adjacent to the carbonyl group: The ketone and ester functional groups can direct fragmentation, leading to the loss of characteristic neutral molecules such as CO (28 Da) or the methoxycarbonyl group (•COOCH₃, 59 Da). libretexts.orglibretexts.org

Retro-Diels-Alder (RDA) reaction: The complex ring system can undergo RDA reactions, breaking two bonds in a ring and yielding characteristic fragment ions that are diagnostic of the core skeleton.

Loss of the ethylidene side chain: Cleavage of the ethylidene group is another potential fragmentation route.

The resulting fragment ions are analyzed to piece together the molecular structure. For instance, in related vinca (B1221190) alkaloids, specific precursor-to-product ion transitions are used for identification and quantification in complex mixtures. researchgate.net

Table 1: HRMS Data for this compound and Related Compound

| Compound Name | CAS Number | Molecular Formula | Monoisotopic Mass (g/mol) |

|---|---|---|---|

| This compound | 6836-00-6 | C₂₁H₂₄N₂O₃ | 352.1787 |

| Perivine (4-demethyl-3-oxovobasan-17-oic acid, methyl ester) | 2673-40-7 | C₂₀H₂₂N₂O₃ | 338.1736 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multidimensional techniques, is the most powerful tool for the complete structural elucidation of complex molecules like this compound.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. Key signals would include those for the aromatic protons of the indole ring, the olefinic proton of the ethylidene group, the methoxy (B1213986) protons of the ester group, and various aliphatic protons of the complex ring system.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, olefinic, aliphatic). For this compound, characteristic signals for the ketone (C=O), ester carbonyl (C=O), indole, and ethylidene carbons would be expected. nih.gov

2D NMR Spectroscopy: To assemble the full structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds), allowing for the tracing of proton-proton networks within the molecule's spin systems. wisc.edursc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹JCH). This is crucial for assigning the carbon signal for each protonated carbon atom. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds, ²JCH and ³JCH). It is vital for connecting the different spin systems identified by COSY and for placing quaternary (non-protonated) carbons, such as the ketone and ester carbonyls, within the molecular framework. researchgate.netnih.gov For example, HMBC correlations can establish the connectivity between different parts of the vobasine (B1212131) skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the relative stereochemistry of the molecule. For instance, NOESY has been used to confirm the stereochemistry of the related alkaloids perivine and vobasine. nih.gov

Chiral Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination

The vobasan skeleton contains multiple stereocenters, making the determination of enantiomeric purity and absolute configuration essential.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used and have proven effective for the chiral separation of various alkaloids. researchgate.netdoaj.org This technique would be suitable for assessing the enantiomeric purity of a synthetic or isolated sample of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint for a specific enantiomer. Experimental CD spectra can be compared with spectra predicted by quantum-chemical calculations for possible stereoisomers to determine the absolute configuration of the molecule. rsc.org

Vibrational Circular Dichroism (VCD): VCD is an extension of CD into the infrared region and provides detailed structural and stereochemical information. It is particularly powerful for complex molecules where electronic CD bands may be less informative. The comparison of experimental VCD spectra with those calculated using Density Functional Theory (DFT) is a robust method for unambiguously assigning the absolute configuration of natural products. rsc.org The stereochemistry at C-16 (R or S) is a key feature in sarpagan-type alkaloids, a class that includes the vobasan skeleton, and these chiral techniques are critical for its assignment. nih.gov

X-ray Crystallographic Studies of this compound and its Cocrystals or Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its complete molecular structure and absolute configuration.

Although a crystal structure for this compound itself is not currently in the public domain, the technique has been successfully applied to related complex alkaloids. For example, the crystal structure of voacristine, an iboga-vobasine type alkaloid, has been determined, showcasing the utility of this method for resolving the intricate stereochemical details of such molecules. researchgate.net

In cases where obtaining a single crystal of the parent compound is difficult, forming cocrystals or complexes with other molecules can sometimes facilitate crystallization and allow for structural analysis by X-ray diffraction.

Table 2: Potential X-ray Crystallography Data

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Atomic Coordinates (x, y, z) | Precise 3D position of every atom |

| Bond Lengths and Angles | Definitive molecular geometry |

| Absolute Configuration | Unambiguous assignment of stereocenters |

Quantitative Analytical Methodologies in Complex Biological Matrices

For pharmacokinetic and metabolic studies, robust and sensitive analytical methods are required to quantify this compound in biological matrices such as plasma, urine, or tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govonlinepharmacytech.info

A typical LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: The analyte must first be extracted from the complex biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile (B52724) or methanol (B129727), liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) using a cartridge that selectively retains the analyte. prinsesmaximacentrum.nlnih.gov An appropriate internal standard (ideally a stable isotope-labeled version of the analyte) is added at the beginning of this process to correct for extraction variability and matrix effects.

Chromatographic Separation: The extract is injected into an HPLC or UHPLC system. A reversed-phase column, such as a C18, is typically used to separate the analyte from other endogenous components of the matrix. prinsesmaximacentrum.nlnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed to achieve efficient separation in a short time. researchgate.net

Mass Spectrometric Detection: The analyte is ionized, typically using ESI or Atmospheric Pressure Chemical Ionization (APCI), and detected by a triple quadrupole mass spectrometer. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the target analyte.

The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. nih.gov Such validated methods have been developed for numerous related vinca alkaloids, with lower limits of quantification (LLOQ) often in the low ng/mL to sub-ng/mL range, demonstrating the feasibility of developing a similar assay for this compound. prinsesmaximacentrum.nlnih.gov

Table 3: Key Parameters for a Validated LC-MS/MS Bioanalytical Method

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation of detector response to concentration over a range. | > 0.99 |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). | Within ±15% (±20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10 |

| Selectivity | Absence of interfering peaks from endogenous matrix components at the analyte's retention time. | No significant interference |

| Matrix Effect | Ion suppression or enhancement caused by the biological matrix. | Consistent and reproducible |

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Within ±15% of initial concentration |

Computational and Chemoinformatic Approaches Applied to 3 Oxovobasan 17 Oic Acid, Methyl Ester

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (such as an alkaloid) and a biological target, typically a protein or enzyme. researchgate.netmdpi.com Docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic stability and conformational changes of the ligand-receptor complex over time. youtube.comyoutube.comyoutube.com

Ligand-Enzyme Interactions in Biosynthesis: Research into the biosynthesis of vobasine (B1212131) has utilized homology modeling and molecular docking to understand the final methylation step where perivine (B192073) is converted to vobasine. nih.gov This reaction is catalyzed by the enzyme perivine Nβ-methyltransferase (PeNMT). nih.gov Homology models of PeNMT from Tabernaemontana elegans (TePeNMT) and Catharanthus roseus (CrPeNMT) were created to dock the substrate, perivine, and the methyl donor, S-adenosyl-methionine (SAM). nih.gov These simulations revealed significant differences in the active sites of the two enzymes, explaining variations in their catalytic efficiency. nih.gov In TePeNMT, the binding poses of perivine and SAM allow for a more efficient SN2 reaction due to the optimal positioning of the methylsulfonium donor and the perivine Nβ atom. nih.gov

Docking Against Therapeutic Targets: Vobasine-type alkaloids have been investigated for their potential as therapeutic agents. Molecular docking studies have explored their interactions with various human protein targets. For instance, a study involving 10 indole (B1671886) alkaloids from Tabernaemontana cymosa performed virtual screening against 951 human proteins. semanticscholar.org The results highlighted several potential targets, with the molecule 5-oxocoronaridine showing the highest average binding affinity. semanticscholar.org One of the most affected proteins was the high-affinity nerve growth factor receptor (NTRK1). semanticscholar.org

In another study, related bis-indole alkaloids, vobtusine (B1215121) and vobtusine lactone, along with the indole alkaloid voacangine (B1217894), were docked against pro-survival Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1), which are key regulators of apoptosis and are often dysregulated in cancer. researchgate.net The results, summarized in the table below, indicated strong binding affinities, suggesting a potential mechanism for their observed cytotoxic activity. researchgate.net

| Ligand | Docking Score (kcal/mol) vs Bcl-2 | Docking Score (kcal/mol) vs Bcl-xL | Docking Score (kcal/mol) vs Mcl-1 |

|---|---|---|---|

| Voacangine | -9.93 | -9.77 | -10.70 |

| Vobtusine | -10.07 | -11.69 | -10.77 |

| Vobtusine Lactone | -9.03 | -9.76 | -9.53 |

Data sourced from a study on the cytotoxic activity and molecular docking of alkaloids from Voacanga foetida. researchgate.net

Molecular dynamics simulations complement these docking studies by simulating the movements of atoms in the protein-ligand complex, offering a view of its stability and the specific interactions that are maintained over time. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental properties of molecules. nih.govcuny.edursc.org These methods can determine electronic structure, predict molecular geometry, and analyze chemical reactivity, providing insights that are often difficult to obtain through experimental means alone. cuny.edusciencepublishinggroup.com

Reactivity and Mechanistic Insights: The reactivity of the complex indole alkaloid scaffold can be rationalized using computational DFT calculations. For example, a study on the oxidation patterns of the related iboga alkaloids, ibogaine (B1199331) and voacangine, used DFT to explain their differential reactivity. researchgate.net It was found that the C16-carboxymethyl ester in voacangine stabilizes the molecule towards oxidation compared to ibogaine. researchgate.net Such calculations can predict sites of electrophilic or nucleophilic attack and the energies of transition states, thereby elucidating reaction mechanisms. rsc.org For vobasine, these methods could be used to predict its metabolic fate or its reactivity with biological nucleophiles.

Electronic and Spectroscopic Properties: Quantum chemical methods can predict various molecular properties, including the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These properties are crucial for understanding how a molecule interacts with its environment and biological targets. researchgate.net Although specific quantum chemical studies focusing solely on the electronic structure of 3-Oxovobasan-17-oic acid, methyl ester are not widely published, the methodologies have been extensively applied to other alkaloids. researchgate.net These studies can also predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the structural elucidation of new, related compounds. nih.gov

| Calculated Parameter | Significance |

|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. mesamalaria.org |

| Calculated Vibrational Frequencies | Can be compared with experimental IR and Raman spectra to confirm molecular structure and bonding. cuny.edu |

| Reaction Pathway Energetics | Determines the feasibility of a proposed reaction mechanism by calculating the energies of reactants, transition states, and products. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new compounds and to generate hypotheses about their mechanism of action. researchgate.net

While specific QSAR models for this compound and its close analogs are not extensively documented, the methodology has been successfully applied to other classes of alkaloids. For instance, a 3D-QSAR study on β-carboline alkaloids revealed the influence of different chemical groups on their anti-inflammatory activity. nih.gov Similarly, a QSAR model for antiplasmodial compounds was developed to predict their efficacy and guide the design of more potent derivatives. mdpi.com

A hypothetical QSAR study on vobasine analogs would involve the following steps:

Data Set Compilation: A series of vobasine derivatives with measured biological activity (e.g., cytotoxicity IC50 values) would be collected.

Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to create a mathematical equation linking the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. mdpi.com

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule. |

| Topological (2D) | Wiener Index | Molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Shape and size in 3D space. |

| Electrostatic (3D) | Partial Atomic Charges | Distribution of charge within the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. mesamalaria.org |

The resulting QSAR model could provide valuable mechanistic hypotheses by highlighting which properties (e.g., hydrophobicity, specific steric features, or electronic distributions) are critical for the activity of vobasine-type alkaloids.

In Silico Prediction of Biosynthetic Pathways and Enzymatic Mechanisms

Computational tools are increasingly used to elucidate the complex biosynthetic pathways of natural products. nih.govnih.gov For monoterpene indole alkaloids like vobasine, the pathway originates from tryptophan and secologanin (B1681713), which condense to form strictosidine (B192452), a key intermediate for thousands of alkaloids. wikipedia.orgnih.gov

A significant computational study focused on the final step in vobasine biosynthesis: the N-methylation of perivine. nih.gov Researchers used transcriptome sequencing and homology modeling to identify and characterize the enzyme responsible, perivine Nβ-methyltransferase (PeNMT), in Tabernaemontana elegans and Catharanthus roseus. nih.gov The in silico analysis of the enzyme's active site provided a structural basis for its substrate specificity and catalytic mechanism. nih.gov

Key findings from the homology modeling and docking included:

Distinct Active Sites: Despite catalyzing the same reaction, TePeNMT and CrPeNMT share only 50% amino acid identity, leading to significant differences in their active sites. nih.gov

Substrate Binding: The models showed different binding poses for the substrate perivine within the two enzymes. nih.gov

Catalytic Efficiency: The arrangement of perivine and the methyl donor SAM in the TePeNMT model was found to be superior for the SN2 methylation reaction, consistent with experimental kinetic data showing TePeNMT to be more efficient. nih.gov

Furthermore, the analysis of alkaloid profiles in different plant tissues, combined with the identification of biosynthetic genes, allows for the formulation of hypotheses about pathway evolution. nih.govnih.gov For example, it has been suggested that the N-methylation of perivine in T. elegans and C. roseus arose from the parallel evolution of ancestral enzymes. nih.gov

Virtual Screening and De Novo Design of Related Alkaloid Structures

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach can be ligand-based, searching for molecules similar to a known active compound, or structure-based, docking compounds into the target's binding site. mdpi.commdpi.com For vobasine-related alkaloids, virtual screening of natural product databases could identify new analogs or entirely different scaffolds with potentially similar or improved biological activity. nih.govnih.gov For example, machine learning-based virtual screening has been used to identify new inhibitors against cancer targets like KRAS from various databases, including those of natural products. nih.gov

De Novo Design: De novo design involves the computational creation of novel molecular structures with desired properties, rather than searching for them in existing libraries. youtube.com Algorithms can build molecules piece-by-piece within the constraints of a target's active site or design them to have specific pharmacophoric features. This approach has been used to design novel indole-based compounds as potential anticancer agents. nih.gov Starting with the basic indole scaffold, which is common to vobasine, researchers can computationally design and then synthesize new derivatives with optimized interactions with specific targets like protein kinases. nih.gov The ultimate goal of these computational design cycles is to generate novel, potent, and selective therapeutic agents. youtube.com

Perspectives and Future Directions in Research on 3 Oxovobasan 17 Oic Acid, Methyl Ester

Emerging Research Areas and Unexplored Mechanistic Pathways

While 3-oxovobasan-17-oic acid, methyl ester has been noted for its moderate antifungal and anticancer properties, the precise molecular mechanisms underlying these activities remain largely uncharted territory. nih.govfrontiersin.org An emerging area of significant interest is its role as a constituent of bisindole alkaloids. These dimeric compounds, where vobasine (B1212131) is coupled with another indole (B1671886) alkaloid, often exhibit enhanced cytotoxic activities compared to their monomeric components. nih.govfrontiersin.org This suggests that a key research direction will be the semi-synthesis and biological evaluation of novel bisindole alkaloids derived from this compound to explore their therapeutic potential.

Furthermore, the specific intracellular targets of this compound are yet to be identified. Future research is expected to focus on elucidating its mechanism of action, which could involve interactions with key enzymes, signaling proteins, or nucleic acids. Uncovering these pathways will be crucial for understanding its bioactivity and for the rational design of more potent and selective derivatives. The anticonvulsant activity of vobasine, as observed in studies on Tabernaemontana divaricata, also presents an unexplored mechanistic pathway that warrants further investigation, potentially involving modulation of ion channels or neurotransmitter receptors. informaticsjournals.co.in

Potential for Biomimetic Synthesis and Engineered Biosynthesis Strategies

The biosynthesis of this compound has been a subject of recent investigation, with significant strides made in understanding its formation. A key discovery has been the identification and characterization of perivine (B192073) Nβ-methyltransferase (TePeNMT), an enzyme responsible for the N-methylation of perivine to produce vobasine in Tabernaemontana elegans. researchgate.net This enzyme, and its homologs, represent a powerful tool for the engineered biosynthesis of this compound and related compounds. Future research will likely focus on the heterologous expression of this and other biosynthetic genes in microbial hosts to create sustainable and scalable production platforms.

Biomimetic synthesis, which mimics the natural biosynthetic pathways, also holds considerable promise. scilit.com The understanding of the enzymatic transformations leading to the vobasan (B1242628) skeleton can inspire the chemical synthesis of this compound and its analogs. This approach could facilitate the creation of libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for the development of new therapeutic agents. The use of vobasine as a starting material for the biomimetic synthesis of more complex bisindole alkaloids is a particularly promising avenue. researchgate.netresearchgate.net

Development of Advanced Analytical Probes and Detection Methods

Currently, the detection and quantification of this compound in plant extracts primarily rely on chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC). wikipedia.orgfrontiersin.org While effective, these methods can be time-consuming and require sophisticated instrumentation. A future direction in this area is the development of more rapid and specific detection methods.

Although no specific fluorescent probes for this compound have been reported, the development of such tools would be highly valuable for visualizing its subcellular localization and tracking its movement within plant tissues and in biological assays. researchgate.net Furthermore, the development of enzyme-based biosensors for the detection of indole alkaloids offers a potential blueprint for creating a specific biosensor for this compound. scilit.comresearchgate.netresearchgate.net Such a biosensor could enable real-time monitoring of its production in plant cell cultures or during engineered biosynthesis.

Integration with Systems Biology Approaches for Comprehensive Biological Understanding

A holistic understanding of the role of this compound in plant biology and its potential applications requires the integration of various "omics" technologies. Metabolomic studies utilizing GC-MS and NMR-based approaches have already been employed to profile the alkaloid content, including vobasine, in different tissues of Tabernaemontana species. sci-hub.seresearchgate.netup.ac.za These studies provide a snapshot of the chemical diversity and distribution of this compound.

Future research will likely see a greater integration of metabolomics with transcriptomics, proteomics, and genomics. For instance, correlating the expression levels of biosynthetic genes (transcriptomics) with the accumulation of this compound (metabolomics) can provide deeper insights into the regulation of its production. nih.gov Systems biology approaches can also help to elucidate the broader biological networks that are perturbed by this alkaloid, offering clues to its mode of action and its ecological function. biorxiv.orgresearchgate.net

Role of this compound in Plant Chemical Ecology and Defense

Alkaloids are widely recognized for their role in plant defense against herbivores and pathogens. rushim.ru The presence of this compound in various parts of Tabernaemontana plants, including the latex, strongly suggests a defensive function. frontiersin.orgscispace.com The latex of these plants is often a rich source of toxic and deterrent compounds that are deployed upon tissue damage. scispace.com

The demonstrated antifungal activity of this compound provides direct evidence for its role in protecting the plant against microbial pathogens. nih.gov Future research in plant chemical ecology should focus on specific interactions between this compound and herbivores or microbes. Investigating its deterrent or toxic effects on specific insect herbivores, for example, would provide a more detailed understanding of its ecological significance. science.gov Such studies will not only illuminate the evolutionary arms race between plants and their antagonists but may also uncover new possibilities for the use of this compound in agriculture as a natural pesticide.

Q & A

What are the optimal methods for synthesizing 3-oxovobasan-17-oic acid, methyl ester, and how can purity be validated?

Basic Research Question

Synthesis of methyl esters typically involves transesterification or direct esterification of the parent acid. For this compound, a base-catalyzed transesterification using methanol and a catalyst (e.g., sodium methoxide) is common. Purity validation requires gas chromatography (GC) or GC-MS with polar cyanosilicone columns for optimal resolution of geometric isomers and byproducts . Quantify impurities using internal standards (e.g., nonanedioic acid dimethyl ester) and compare retention times against known FAME libraries .

How can structural confirmation of this compound be achieved beyond spectroscopic methods?

Advanced Research Question